

# A Comparative Guide to the Cross-Reactivity of SNRPB Antibodies Across Species

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For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of commercially available antibodies targeting the Small Nuclear Ribonucleoprotein Polypeptide B (SNRPB), with a focus on their cross-reactivity across various species. The information presented herein is based on publicly available data from antibody suppliers and aims to facilitate an informed decision-making process.

## Understanding SNRPB and Antibody Cross-Reactivity

SNRPB is a core component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Due to its essential and conserved function, the SNRPB protein exhibits a high degree of sequence homology across different species. This conservation is the basis for the cross-reactivity of many anti-SNRPB antibodies, allowing a single antibody to be used in studies involving multiple organisms. However, the degree of cross-reactivity can vary depending on the specific epitope recognized by the antibody. Therefore, careful validation is crucial.

To predict the potential cross-reactivity of antibodies raised against the human SNRPB protein, a sequence alignment of SNRPB orthologs from commonly studied species was performed. The high sequence identity, particularly within the N-terminal region often used for immunization, suggests a strong likelihood of antibody cross-reactivity.



# Comparison of Commercially Available SNRPB Antibodies

The following tables summarize the specifications and reported species reactivity of several commercially available SNRPB antibodies. This information has been compiled from the manufacturers' datasheets and should be used as a guide. Independent validation in the specific application and species of interest is always recommended.

Table 1: SNRPB Antibody Specifications



Antibody Name/Clone	Vendor	Catalog Number	Туре	Host	Immunogen
SNRPB Monoclonal (Y12)	Thermo Fisher Scientific	MA5-13449	Monoclonal	Mouse	Not Specified
SNRPB Polyclonal	Thermo Fisher Scientific	PA5-110407	Polyclonal	Rabbit	Synthetic peptide (amino acids 1-100 of human SNRPB)
anti-SNRPB Antibody	Novus Biologicals	NBP1-32174	Polyclonal	Rabbit	Recombinant protein (center region of human SNRPB)
Anti-SNRPB antibody (1- 100)	St John's Laboratory	STJ116166	Polyclonal	Rabbit	Synthetic peptide (amino acids 1-100 of human SNRPB)[1]
SNRPB Polyclonal Antibody	Proteintech	16807-1-AP	Polyclonal	Rabbit	Not Specified

Table 2: Reported Species Cross-Reactivity and Validated Applications



Antibody (Catalog #)	Western Blot (WB)	Immunohistoc hemistry (IHC)	Immunofluore scence (IF/ICC)	Other Applications
MA5-13449	Human, Mouse, Rat, Drosophila, Porcine	Human, Mouse, Rat, Drosophila, Porcine	Human	RNA Immunoprecipitat ion (RIP)
PA5-110407	Human, Mouse, Rat	Human, Mouse, Rat	Not Specified	ELISA
NBP1-32174	Human, Mouse	Not Specified	Human	Not Specified
STJ116166	Human, Mouse, Rat	Human, Mouse, Rat	Not Specified	ELISA
16807-1-AP	Human	Human	Human	IP, ELISA

## **Experimental Data Overview**

Below is a qualitative summary of the experimental data available for each antibody from the manufacturers.

- SNRPB Monoclonal Antibody (Y12) (Thermo Fisher Scientific, MA5-13449):
  - Western Blot: Shows a clear band at the expected molecular weight for SNRPB in lysates from human and mouse cell lines.
  - Immunohistochemistry: Demonstrates nuclear staining in human, mouse, and rat tissues.
  - Immunofluorescence: Provides distinct nuclear staining in human cells. Knockdown validation data is available, confirming specificity.[2]
- SNRPB Polyclonal Antibody (Thermo Fisher Scientific, PA5-110407):
  - Western Blot: Detects SNRPB in human, mouse, and rat cell lysates.
  - Immunohistochemistry: Shows nuclear staining in paraffin-embedded human, mouse, and rat tissues.[3]

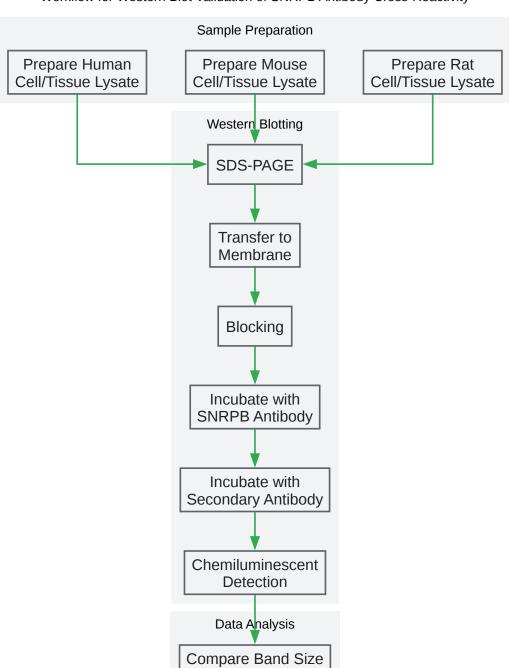


- anti-SNRPB Antibody (Novus Biologicals, NBP1-32174):
  - Western Blot: Validated in human cell lysates, showing a band at the appropriate molecular weight. Reactivity with mouse and rat is expected based on sequence homology (100%).[4]
  - Immunofluorescence: Demonstrates nuclear staining in human cells.[4]
- Anti-SNRPB antibody (1-100) (St John's Laboratory, STJ116166):
  - Western Blot: Shows reactivity with human, mouse, and rat lysates.
  - Immunohistochemistry: Provides nuclear staining in paraffin-embedded human, mouse, and rat spleen tissues.[1]
- SNRPB Polyclonal Antibody (Proteintech, 16807-1-AP):
  - Western Blot: Demonstrates a specific band in various human cell lysates.
  - Immunohistochemistry: Shows clear nuclear staining in human cancer tissues.
  - Immunofluorescence: Provides nuclear staining in human cells.[2]

#### **Experimental Workflow Visualizations**

The following diagrams illustrate standardized workflows for validating antibody cross-reactivity.





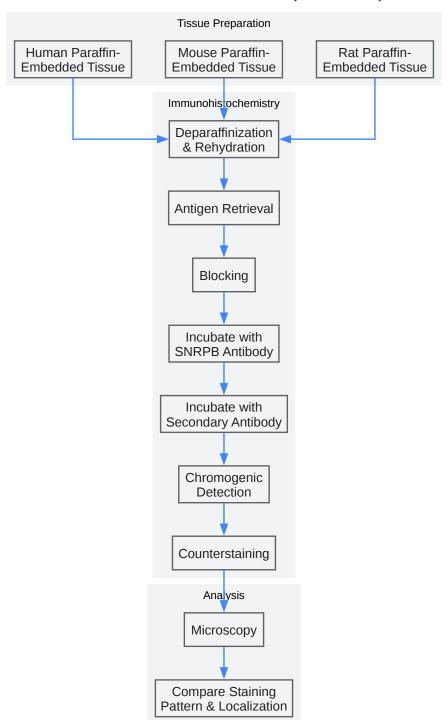
#### Workflow for Western Blot Validation of SNRPB Antibody Cross-Reactivity

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Caption: Western Blot validation workflow for SNRPB antibody cross-reactivity.





Workflow for IHC Validation of SNRPB Antibody Cross-Reactivity

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Caption: Immunohistochemistry validation workflow for SNRPB antibodies.



### **Detailed Experimental Protocols**

The following are representative protocols for the validation of SNRPB antibody cross-reactivity. Optimal conditions may need to be determined for specific experimental setups.

#### **Western Blotting Protocol**

- Lysate Preparation:
  - Harvest cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Load 20-30 μg of protein per lane on a 12% SDS-polyacrylamide gel.
  - Run the gel at 100-120V until the dye front reaches the bottom.
  - Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with the primary SNRPB antibody (e.g., at a 1:1000 dilution)
     overnight at 4°C with gentle agitation.
  - Wash the membrane three times for 10 minutes each with TBST.
  - Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
  - Wash the membrane three times for 10 minutes each with TBST.
- Detection:



 Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

#### Immunohistochemistry (IHC-P) Protocol

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 5 minutes).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 minutes each).
  - Rinse with distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate buffer (pH
     6.0) or Tris-EDTA buffer (pH
     9.0) at 95-100°C for 20 minutes.
  - Allow slides to cool to room temperature.
- Staining:
  - Wash slides with PBS.
  - Block endogenous peroxidase activity with 3% H<sub>2</sub>O<sub>2</sub> for 10 minutes.
  - Wash with PBS.
  - Block non-specific binding with a blocking serum for 1 hour.
  - Incubate with the primary SNRPB antibody (e.g., at a 1:100 1:200 dilution) overnight at 4°C.
  - Wash with PBS.
  - Incubate with a biotinylated secondary antibody for 30 minutes.
  - Wash with PBS.



- Incubate with a streptavidin-HRP conjugate for 30 minutes.
- Wash with PBS.
- Develop the signal with a DAB chromogen substrate.
- Counterstain with hematoxylin.
- · Dehydration and Mounting:
  - Dehydrate through a graded series of ethanol and xylene.
  - Mount with a permanent mounting medium.

#### Immunofluorescence (IF/ICC) Protocol

- Cell Preparation:
  - Grow cells on coverslips to 70-80% confluency.
- Fixation and Permeabilization:
  - Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  - Wash three times with PBS.
  - Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
- Staining:
  - Wash three times with PBS.
  - Block with 1% BSA in PBS for 1 hour.
  - Incubate with the primary SNRPB antibody (e.g., at a 1:200 1:500 dilution) for 1-2 hours at room temperature or overnight at 4°C.
  - Wash three times with PBS.



- Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
- Wash three times with PBS.
- o (Optional) Counterstain nuclei with DAPI.
- Mounting and Imaging:
  - Mount coverslips onto slides using an anti-fade mounting medium.
  - Image using a fluorescence microscope.

#### Conclusion

The high degree of sequence conservation of SNRPB across multiple species makes many antibodies broadly applicable. The antibodies highlighted in this guide have been reported to be cross-reactive with human, mouse, and rat SNRPB, and in some cases, with more distant species like Drosophila. However, the performance of an antibody is application-dependent. The provided data and protocols serve as a starting point for researchers to select and validate an SNRPB antibody that best suits their experimental needs. It is always recommended to consult the manufacturer's datasheet for the most up-to-date information and to perform inhouse validation for your specific application and species of interest.

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